molecular formula C10H17N3 B1416205 ({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine CAS No. 1015846-38-4

({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine

Cat. No. B1416205
M. Wt: 179.26 g/mol
InChI Key: NPTBUGNUIWFNCG-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of this compound is C10H17N3 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . It is an amphoteric in nature i.e. it shows both acidic and basic properties .


Physical And Chemical Properties Analysis

This compound is a solid form . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Immunomodulatory Applications

Imiquimod, an imidazole derivative, functions as an immune response modifier by locally inducing cytokines like IFN-α, -β, and various interleukins. Although it does not exhibit inherent antiviral or antiproliferative activity in vitro, it stimulates cytokine production in vivo, leading to immunoregulatory, antiviral, antiproliferative, and antitumor activities. This supports its use as a topical agent for treating various skin disorders, demonstrating the potential of imidazole derivatives in immunomodulation and topical treatments for cutaneous diseases (Syed, 2001).

Agricultural Applications

The ethylene perception inhibitor, 1-methylcyclopropene (1-MCP), is used to maintain the quality and extend the postharvest storage of fruits and vegetables. Its commercial adoption by the apple industry highlights its effectiveness, although its application to other products is still under exploration. This indicates the potential of cyclopropyl and related compounds in enhancing agricultural productivity and reducing postharvest losses, showcasing an important area of research in food science and technology (Watkins, 2006).

Corrosion Inhibition

Imidazoline and its derivatives are widely used as corrosion inhibitors due to their effective adsorption onto metal surfaces, low toxicity, and environmental friendliness. Their application in the petroleum industry to protect oil and gas facilities from corrosion demonstrates the utility of imidazole compounds in industrial applications, highlighting their significance in materials science and engineering (Sriplai & Sombatmankhong, 2023).

Future Directions

Imidazole and its derivatives have become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the future directions could involve further exploration of the therapeutic potential of this compound and its derivatives.

properties

IUPAC Name

[1-[(2-ethylimidazol-1-yl)methyl]cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-2-9-12-5-6-13(9)8-10(7-11)3-4-10/h5-6H,2-4,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTBUGNUIWFNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650955
Record name 1-{1-[(2-Ethyl-1H-imidazol-1-yl)methyl]cyclopropyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine

CAS RN

1015846-38-4
Record name 1-{1-[(2-Ethyl-1H-imidazol-1-yl)methyl]cyclopropyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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